molecular formula C15H11N3 B8786106 2,3-Bis(2-pyridinyl)pyridine CAS No. 72847-58-6

2,3-Bis(2-pyridinyl)pyridine

Cat. No. B8786106
CAS RN: 72847-58-6
M. Wt: 233.27 g/mol
InChI Key: JFJNVIPVOCESGZ-UHFFFAOYSA-N
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Description

2,3-Bis(2-pyridinyl)pyridine is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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properties

CAS RN

72847-58-6

Product Name

2,3-Bis(2-pyridinyl)pyridine

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,3-dipyridin-2-ylpyridine

InChI

InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H

InChI Key

JFJNVIPVOCESGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Nicotinoyl chloride hydrochloride (0.3 g, 1.685 mmol), DIEA (0.65 g, 5.06 mmol, 3.0 eqv), and ortho- or meta-anisidine (0.21 g, 1.68 mmol, 1 eqv) were dissolved in CH2Cl2 and stirred at rt for 48 h. The solution was extracted with 1N HCl solution. The aqueous layer was neutralized with a NaHCO3 solution and extracted with CH2Cl2. The organic extracts were combined, dried (MgSO4), filtered, and concentrated in vacuo to give a white solid.
Quantity
0.3 g
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reactant
Reaction Step One
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Quantity
0.65 g
Type
reactant
Reaction Step One
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0.21 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

6-(2-(4-Iodophenyl)ethynyl)pyridine-3-ter-pyridine (Compound 94, Scheme 24) was prepared by stirring a mixture of Compound 93 (500 mg, 1.5 mmol), 2-Acetylpyridine (550 mg, 4.5 mmol), KOH 85% (360 mg, 4.5 mmol, and NH4OH 29% (7.5 ml, 6 mmol) in anhydrous ethyl alcohol (25 ml) and reflux for 14 hours. Thereafter the crude solid was collected by filtration, and washed with cold EtOH to produce the ter-pyridine Compound 94 as a brownish solid (65% yield).
[Compound]
Name
Compound 93
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
65%

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